molecular formula C14H22Cl2N2O3 B2783179 N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride CAS No. 2058638-04-1

N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride

Cat. No.: B2783179
CAS No.: 2058638-04-1
M. Wt: 337.24
InChI Key: BERIBDFTJPQRFO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, an ethyl chain, and an aminoacetamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenylethylamine and 2,2-dimethoxyethylamine.

    Formation of Intermediate: The 4-chlorophenylethylamine undergoes a reaction with an acylating agent, such as acetyl chloride, to form an intermediate.

    Amidation: The intermediate is then reacted with 2,2-dimethoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenolic or ether derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]acetamide: Lacks the dimethoxyethyl group, leading to different chemical properties.

    N-[2-(4-bromophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide: Similar structure but with a bromine atom instead of chlorine, affecting reactivity and biological activity.

    N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]propionamide: Contains a propionamide group, altering its chemical and biological properties.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2,2-dimethoxyethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3.ClH/c1-19-14(20-2)10-16-9-13(18)17-8-7-11-3-5-12(15)6-4-11;/h3-6,14,16H,7-10H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERIBDFTJPQRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC(=O)NCCC1=CC=C(C=C1)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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